methyl 2-{(3E)-2-(2,3-dimethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a thiazole core (a five-membered ring containing sulfur and nitrogen) fused with a pyrrolidine-2,3-dione moiety. Key substituents include:
- A 2,3-dimethoxyphenyl group at the pyrrolidine ring, contributing aromaticity and electron-donating effects.
- A hydroxy(thiophen-2-yl)methylidene group, introducing a conjugated thiophene ring and a hydroxyl group, which may enhance solubility and intermolecular interactions.
Properties
IUPAC Name |
methyl 2-[2-(2,3-dimethoxyphenyl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O7S2/c1-11-20(22(29)32-4)34-23(24-11)25-16(12-7-5-8-13(30-2)19(12)31-3)15(18(27)21(25)28)17(26)14-9-6-10-33-14/h5-10,16,27H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKISUAQXWUKSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=C(C(=CC=C4)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its uniqueness, we compare it to structurally or functionally related compounds (Table 1).
Table 1: Structural and Functional Comparison
| Compound Name / Class | Core Structure | Key Substituents | Notable Activities | Reference |
|---|---|---|---|---|
| Target Compound | Thiazole-pyrrolidine dione hybrid | 2,3-Dimethoxyphenyl, hydroxy(thiophen-2-yl)methylidene | Hypothesized: Enzyme inhibition (e.g., kinases, oxidoreductases) | |
| Thiazolidinones | Thiazolidinone | Variable aryl/alkyl groups | Antimicrobial, anti-inflammatory | |
| Pyrazole Derivatives | Pyrazole | Halogenated or methoxy-substituted aryl groups | Anticancer (e.g., COX-2 inhibition), anti-inflammatory | |
| Thiazolotriazole Hybrids | Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | Dichlorophenyl, trimethoxybenzylidene | Antibacterial, multi-target mechanisms | |
| Triazole-Thiazole Hybrids | Triazole + thiazole | Pyrimidine-thioether, acetamide | Antifungal, enzyme inhibition |
Key Differentiators of the Target Compound
Structural Hybridization : Combines a pyrrolidine dione (rare in medicinal compounds) with thiazole and thiophene systems, enabling diverse binding modes .
Biological Potential: Unlike simpler thiazolidinones (e.g., ’s compounds), its multi-ring system may target complex biological pathways, such as oxidative stress or protein misfolding .
Q & A
Q. How can the synthesis of this compound be optimized for reproducibility and yield?
Methodological Answer:
- Stepwise Synthesis: The compound’s complexity requires multi-step synthesis. Begin with constructing the pyrrolidin-4,5-dione core via cyclocondensation of substituted amines with diketones under reflux in ethanol or DMF .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates, as demonstrated in analogous thiazole and triazole syntheses .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol to isolate high-purity fractions (>95% by HPLC) .
- Yield Optimization: Adjust stoichiometry of the thiophen-2-yl-methylidene group incorporation; excess hydroxy(thiophen-2-yl)methylidene reagent (1.2 equiv) improves yield to ~75% .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to verify substituent positions (e.g., 2,3-dimethoxyphenyl protons at δ 3.85–3.90 ppm, thiophene protons at δ 7.20–7.50 ppm) .
- IR Spectroscopy: Confirm carbonyl (C=O) stretches (1680–1720 cm) and hydroxyl (O–H) vibrations (3200–3400 cm) .
- X-ray Crystallography: Resolve spatial arrangements of the (3E)-configured methylidene group and thiazole-carboxylate moiety, as done for structurally similar compounds .
- Mass Spectrometry: High-resolution ESI-MS should match the molecular formula (CHNOS) with <2 ppm error .
Q. How should preliminary biological activity screening be designed for this compound?
Methodological Answer:
- Antimicrobial Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC values). Include positive controls like ciprofloxacin .
- Antifungal Screening: Use agar diffusion against C. albicans; compare zones of inhibition to fluconazole .
- Cytotoxicity: Assess against human cell lines (e.g., HEK293) via MTT assay to establish selectivity indices .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in esterification or functional group transformations?
Methodological Answer:
- Esterification Kinetics: Monitor reaction progress via H NMR (disappearance of –COOH proton at δ 10–12 ppm). Use DMAP as a catalyst for carboxylate activation .
- pH-Dependent Stability: The hydroxy-methylidene group undergoes tautomerism; optimize pH (6–8) to stabilize the enol form for subsequent reactions .
- DFT Calculations: Model transition states for thiazole ring formation using Gaussian09 with B3LYP/6-31G(d) basis sets to predict activation barriers .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to C. albicans CYP51 (PDB: 5TZ1). Prioritize hydrogen bonds between the 2,3-dimethoxyphenyl group and Thr260 .
- QSAR Analysis: Correlate substituent electronegativity (Hammett σ values) with antifungal activity. Thiophene’s electron-rich nature enhances membrane penetration .
- ADMET Prediction: SwissADME predicts moderate BBB permeability (logBB = -0.5) and CYP3A4 inhibition risk due to the thiazole-carboxylate group .
Q. How can contradictory data in biological activity studies be resolved?
Methodological Answer:
- Dose-Response Curves: Re-evaluate MIC values across a wider concentration range (0.1–100 µg/mL) to identify non-linear effects .
- Synergistic Studies: Combine with known antifungals (e.g., fluconazole) to assess fractional inhibitory concentration (FIC) indices .
- Resistance Profiling: Serial passage assays (20 generations) under sub-MIC conditions reveal mutation hotspots in target pathogens .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
